molecular formula C24H31NO4S B11579449 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-4-propoxybenzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-4-propoxybenzamide

Cat. No.: B11579449
M. Wt: 429.6 g/mol
InChI Key: GRSNFPGJGLMTGC-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-4-propoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxidotetrahydrothiophene ring, a propan-2-ylbenzyl group, and a propoxybenzamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-4-propoxybenzamide involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the dioxidotetrahydrothiophene ring, followed by the introduction of the propan-2-ylbenzyl group and the propoxybenzamide moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using larger reactors and more efficient purification techniques to meet the demand for this compound in various applications.

Chemical Reactions Analysis

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-4-propoxybenzamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a bioactive molecule with various pharmacological properties. In medicine, it is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities. In industry, it is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-4-propoxybenzamide can be compared with other similar compounds, such as those containing the dioxidotetrahydrothiophene ring or the propoxybenzamide moiety. Similar compounds include (1,1-dioxidotetrahydrothiophen-3-yl)-acetic acid naphthalen-2-yl ester and (1,1-dioxidotetrahydrothiophen-3-yl)-acetic acid 4-bromo-phenyl ester These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications

Properties

Molecular Formula

C24H31NO4S

Molecular Weight

429.6 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]-4-propoxybenzamide

InChI

InChI=1S/C24H31NO4S/c1-4-14-29-23-11-9-21(10-12-23)24(26)25(22-13-15-30(27,28)17-22)16-19-5-7-20(8-6-19)18(2)3/h5-12,18,22H,4,13-17H2,1-3H3

InChI Key

GRSNFPGJGLMTGC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)C(C)C)C3CCS(=O)(=O)C3

Origin of Product

United States

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